5-bromo-6-fluoro-1H-indole-2,3-dione
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Description
5-bromo-6-fluoro-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C8H3BrFNO2 and its molecular weight is 244.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, have a wide range of biological and clinical applications . They are often involved in interactions with proteins and enzymes, influencing various biochemical pathways .
Mode of Action
As an indole derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given its structural similarity to other indole derivatives, it may have a range of potential effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
The action, efficacy, and stability of 5-Bromo-6-fluoroindoline-2,3-dione can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment. The compound is recommended to be stored in a dry, room-temperature environment .
Biochemical Analysis
Biochemical Properties
It is known that the compound can influence reactivity, selectivity, and biological activity
Cellular Effects
Preliminary studies suggest that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand how 5-Bromo-6-fluoroindoline-2,3-dione influences cell function.
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXMNYMNZYJVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588442 |
Source
|
Record name | 5-Bromo-6-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118897-99-7 |
Source
|
Record name | 5-Bromo-6-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.